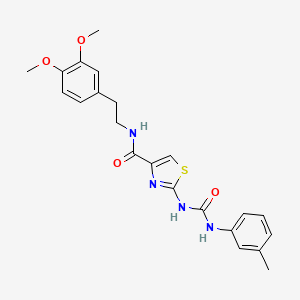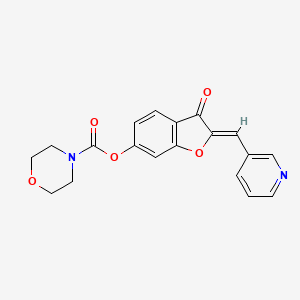
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, also known as FFA4 agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist acts by binding to and activating the free fatty acid receptor 4 (this compound), a G protein-coupled receptor that is expressed in various tissues throughout the body. Upon activation, this compound agonist triggers a signaling cascade that leads to the activation of downstream pathways, resulting in its various physiological effects.
Biochemical and Physiological Effects:
This compound agonist has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound agonist has been shown to improve insulin sensitivity and glucose homeostasis, making it a promising candidate for the treatment of diabetes. This compound agonist has also been shown to have neuroprotective effects, reducing neuroinflammation and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has several advantages for lab experiments, including its high potency and selectivity for this compound. However, its complex synthesis method and limited availability can make it challenging to obtain in large quantities, limiting its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist. One area of focus is the development of more efficient synthesis methods to increase its availability for research purposes. Additionally, further studies are needed to fully elucidate its mechanism of action and its potential therapeutic applications in various disease states. Finally, the development of more selective this compound agonists may lead to the development of more effective and targeted therapies for various diseases.
Métodos De Síntesis
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist can be synthesized using a variety of methods, including the use of palladium-catalyzed Suzuki-Miyaura coupling reactions and Buchwald-Hartwig amination reactions. The synthesis of this compound agonist is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-diabetic properties, making it a promising candidate for the treatment of inflammatory and metabolic disorders. Additionally, this compound agonist has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-11-17(24,12-7-9-25-10-12)15-6-3-8-26-15/h1-10,24H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOFUXQBEGGEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)
![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)
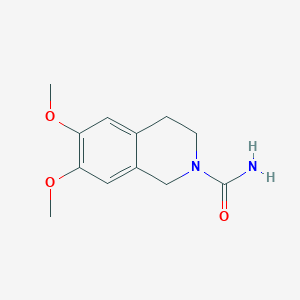

![N-[[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2909862.png)
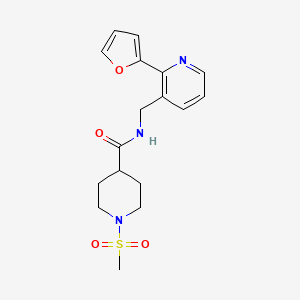
![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2909865.png)

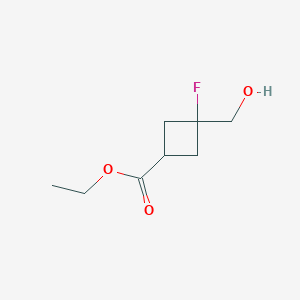
![4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2909874.png)

